2-Methyl-4-(4-methylphenyl)phenol
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Overview
Description
2-Methyl-4-(4-methylphenyl)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like sodium dichromate (Na2Cr2O7) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Methyl-4-(4-methylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylphenyl)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Methyl-4-(4-methylphenyl)phenol can be compared with other phenolic compounds such as:
Phenol: Lacks the methyl substituents, resulting in different chemical reactivity and applications.
4-Methylphenol (p-Cresol): Contains a single methyl group, leading to variations in its physical and chemical properties.
2,4-Dimethylphenol: Similar structure but lacks the additional aromatic ring, affecting its overall behavior and uses.
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-3-5-12(6-4-10)13-7-8-14(15)11(2)9-13/h3-9,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZOPTDFDBYNAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366233 |
Source
|
Record name | 2-methyl-4-(4-methylphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-31-9 |
Source
|
Record name | 3,4′-Dimethyl[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-4-(4-methylphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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